![molecular formula C16H19NO B3323868 N,N-Didemethylorphenadrine CAS No. 17349-96-1](/img/structure/B3323868.png)
N,N-Didemethylorphenadrine
Descripción general
Descripción
N,N-Didemethylorphenadrine, also known as DMOP, is a chemical compound that belongs to the family of phenethylamines. It is a derivative of orphenadrine, which is used as a muscle relaxant. DMOP has been found to have a wide range of potential applications in scientific research due to its unique properties.
Aplicaciones Científicas De Investigación
Neuropharmacological Effects
N,N-Didemethylorphenadrine has been studied for its impact on the uptake of neurotransmitters in the brain. Research has shown that it can influence the uptake of noradrenaline (NA) and 5-hydroxytryptamine (5-HT) by rat brain slices. Notably, N,N-didemethylorphenadrine HCl exhibited a weaker inhibitory effect on NA uptake compared to its derivatives but had similar effects on 5-HT uptake as other derivatives. This suggests its potential role in modulating neurotransmitter systems, which might be relevant for conditions like depression or Parkinson's disease (P. V. D. Zee & W. Hespe, 1973).
Metabolic Pathways
The metabolism of orphenadrine citrate, of which N,N-didemethylorphenadrine is a metabolite, has been extensively studied. It undergoes rapid and extensive biotransformation in humans, with only a small percentage excreted unchanged. The major urinary metabolites identified include N,N-didemethylorphendrine, indicating its significant presence in the metabolic pathway of orphenadrine citrate (T. Ellison et al., 1971).
Neuroprotective Effects
N,N-Didemethylorphenadrine has been explored for its neuroprotective effects, particularly in the context of glutamate neurotoxicity. This is relevant as glutamate-induced excitotoxicity is implicated in various neurological disorders. Research has shown that orphenadrine can prevent mitochondrial and cytoplasmic membrane potential decrease, which is a key aspect of neuroprotection, suggesting a similar role for its metabolites like N,N-Didemethylorphenadrine (F. Sureda et al., 1999).
Role in Anticholinergic Syndrome
While not directly about N,N-Didemethylorphenadrine, studies on orphenadrine, its precursor, indicate its role in causing anticholinergic syndrome, which can manifest as hallucinations and severe agitation. Understanding the effects of orphenadrine helps to infer the potential impacts of its metabolites, including N,N-Didemethylorphenadrine (M. Garza et al., 2000).
Analgesic Effects
Orphenadrine, and by extension its metabolites, has been studied for its analgesic effects. It acts on multiple targets, including voltage-gated sodium channels, which are crucial in pain sensation. This suggests a potential for N,N-Didemethylorphenadrine in contributing to the analgesic properties of orphenadrine, offering insights into its application in pain management (J. Desaphy et al., 2009).
Mecanismo De Acción
Target of Action
It’s known that orphenadrine, the parent compound, binds and inhibits both histamine h1 receptors and nmda receptors
Mode of Action
Orphenadrine, from which N,N-Didemethylorphenadrine is derived, is known to act by inhibiting histamine H1 receptors and NMDA receptors This interaction leads to a decrease in the excitability of the central nervous system, which can help alleviate symptoms of muscle spasms and pain
Result of Action
Based on its potential similarity to orphenadrine, it may help alleviate symptoms of muscle spasms and pain by reducing the excitability of the central nervous system
Propiedades
IUPAC Name |
2-[(2-methylphenyl)-phenylmethoxy]ethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-13-7-5-6-10-15(13)16(18-12-11-17)14-8-3-2-4-9-14/h2-10,16H,11-12,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVWYJOLTICWGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Didemethylorphenadrine | |
CAS RN |
17349-96-1 | |
Record name | N,N-Didemethylorphenadrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017349961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-DIDEMETHYLORPHENADRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0031UTJ0Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.